

# Spectroscopic Data for 2-(4-Methoxyphenoxy)propylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)propylamine

Cat. No.: B1598847

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## Introduction

**2-(4-Methoxyphenoxy)propylamine** is a primary amine with a molecular formula of  $C_{10}H_{15}NO_2$  and a molecular weight of 181.24 g/mol <sup>[1][2]</sup> Its structure, featuring a chiral center, a primary amine, an ether linkage, and a substituted aromatic ring, makes it a molecule of interest in synthetic and medicinal chemistry. The comprehensive spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-(4-Methoxyphenoxy)propylamine**, covering Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages data from analogous structures and predictive models to offer a robust interpretation of the anticipated spectral features. This approach provides researchers, scientists, and drug development professionals with a foundational understanding for the analysis of this and structurally related molecules.

## Molecular Structure and Key Features

A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of **2-(4-Methoxyphenoxy)propylamine** that will dictate its

spectroscopic signature are:

- Aromatic Ring: A 1,4-disubstituted (para) benzene ring.
- Methoxy Group (-OCH<sub>3</sub>): An electron-donating group on the aromatic ring.
- Propylamine Chain: A three-carbon chain with a primary amine at one end.
- Ether Linkage (-O-): Connecting the aromatic ring and the propylamine chain.
- Chiral Center: The carbon atom at the 2-position of the propylamine chain is asymmetric.

Caption: Molecular structure of **2-(4-Methoxyphenoxy)propylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-(4-Methoxyphenoxy)propylamine** are discussed below.

### <sup>1</sup>H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.8 - 7.0	Multiplet	4H	Ar-H	The aromatic protons are expected to appear as a complex multiplet due to the symmetry of the 1,4-disubstituted ring, often appearing as two distinct doublets.
~ 4.2 - 4.5	Multiplet	1H	O-CH	This proton is on the chiral center and is deshielded by the adjacent oxygen atom. It will likely be a multiplet due to coupling with the adjacent CH <sub>2</sub> and CH <sub>3</sub> groups.
~ 3.7 - 3.8	Singlet	3H	O-CH <sub>3</sub>	The methoxy protons are in a distinct chemical environment and appear as a sharp singlet.
~ 2.8 - 3.1	Multiplet	2H	CH <sub>2</sub> -NH <sub>2</sub>	These protons are adjacent to the amine group and will be a

multiplet due to coupling with the chiral center proton.

~ 1.5 - 2.0

Broad Singlet

2H

NH<sub>2</sub>

The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.

~ 1.2 - 1.4

Doublet

3H

CH<sub>3</sub>

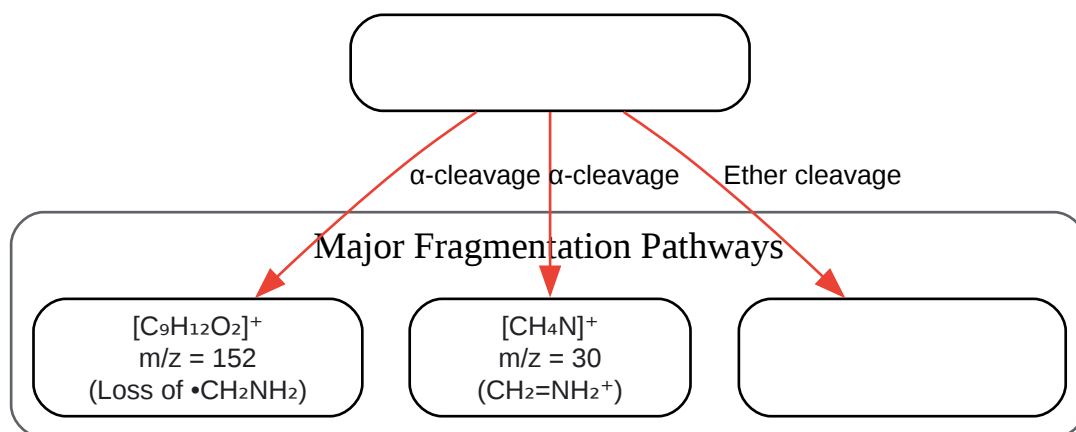
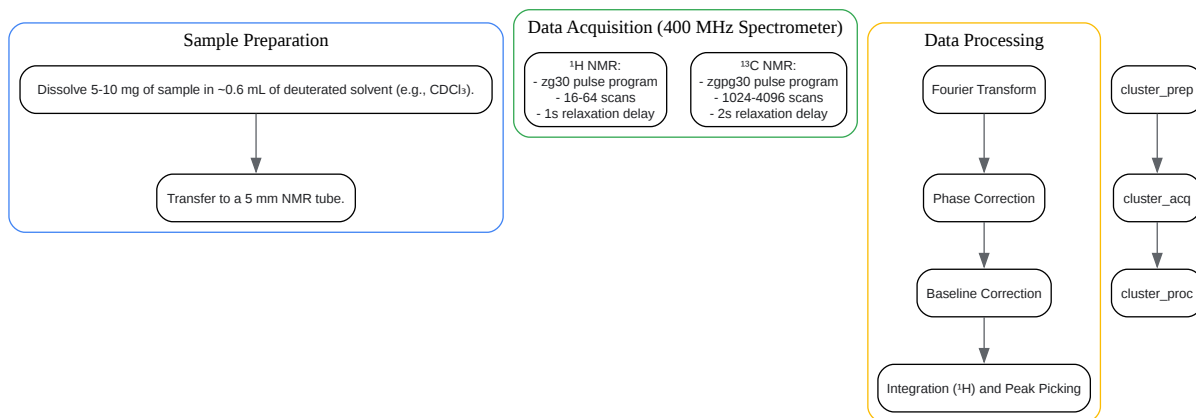
This methyl group is attached to the chiral center and will be split into a doublet by the adjacent methine proton.

## <sup>13</sup>C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 154	C-O (Aromatic)	The aromatic carbon attached to the ether oxygen is deshielded.
~ 152	C-OCH <sub>3</sub> (Aromatic)	The aromatic carbon attached to the methoxy group is also significantly deshielded.
~ 115 - 120	Aromatic CH	The aromatic methine carbons will appear in this region. Due to symmetry, two signals are expected.
~ 75	O-CH	The carbon of the chiral center is deshielded by the ether oxygen.
~ 55	O-CH <sub>3</sub>	The methoxy carbon is a characteristic signal in this region.
~ 45	CH <sub>2</sub> -NH <sub>2</sub>	The carbon adjacent to the amine group.
~ 18	CH <sub>3</sub>	The methyl group carbon attached to the chiral center.

## Experimental Protocol for NMR Data Acquisition



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- To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Methoxyphenoxy)propylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598847#spectroscopic-data-for-2-4-methoxyphenoxy-propylamine-nmr-ir-ms]

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